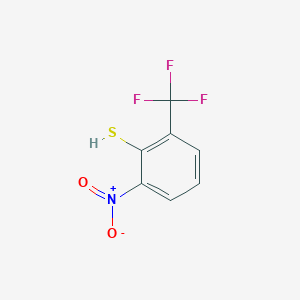

2-Nitro-6-(trifluoromethyl)benzenethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4F3NO2S |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

2-nitro-6-(trifluoromethyl)benzenethiol |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)4-2-1-3-5(6(4)14)11(12)13/h1-3,14H |

InChI Key |

MSBLPDFGEHVKCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])S)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 2-Nitro-6-(trifluoromethyl)benzenethiol in Advanced Scaffold Synthesis

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the modern landscape of medicinal chemistry, the strategic placement of halogens and electron-withdrawing groups on aromatic scaffolds is a primary driver for optimizing pharmacokinetics and target binding. 2-Nitro-6-(trifluoromethyl)benzenethiol (CAS: 1378877-31-6) emerges as a highly specialized, trifunctional building block. Featuring a nucleophilic thiol core flanked by two strongly electron-withdrawing and sterically demanding groups—a nitro (-NO₂) and a trifluoromethyl (-CF₃) moiety—this compound offers unique reactivity profiles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic behavior, and self-validating experimental protocols for deploying this molecule in the synthesis of complex heterocyclic pharmacophores, such as 1,4-benzothiazines.

Structural & Electronic Profiling: The Push-Pull Dynamics

The utility of 2-Nitro-6-(trifluoromethyl)benzenethiol lies in the synergistic electronic and steric effects exerted by its ortho-substituents.

-

The Trifluoromethyl Advantage: The -CF₃ group is highly lipophilic and exerts a strong inductive electron-withdrawing effect. In drug design, substituting a standard hydrogen or methyl group with a -CF₃ moiety drastically improves metabolic stability by blocking cytochrome P450-mediated oxidation at that position, while simultaneously enhancing membrane permeability [2].

-

The Nitro-Thiol Relationship: The -NO₂ group further depletes electron density from the aromatic ring via both resonance and inductive effects. Consequently, the pKa of the adjacent thiol (-SH) is significantly lowered compared to an unsubstituted benzenethiol. This allows the thiol to exist as a highly reactive thiolate anion under very mild basic conditions.

-

Steric Shielding: The bulky -CF₃ group at the 6-position provides a steric shield around the sulfur atom. This steric hindrance is synthetically advantageous as it suppresses unwanted oxidative dimerization (disulfide bond formation), ensuring the thiol remains available for targeted cross-coupling or nucleophilic aromatic substitution (S_NAr).

Figure 1: Electronic and steric influence of ortho-substituents on the thiol core.

Quantitative Data Summary

To effectively utilize this building block [1], chemists must account for its fundamental physicochemical parameters, summarized below:

| Property / Parameter | Value | Pharmacological / Synthetic Implication |

| CAS Number | 1378877-31-6 | Unique identifier for procurement and regulatory tracking. |

| Molecular Weight | 223.17 g/mol | Low molecular weight preserves downstream compliance with Lipinski's Rule of 5. |

| Thiol pKa (Estimated) | ~5.5 - 6.5 | Exists largely as a thiolate at physiological or mildly basic pH, enabling rapid S-alkylation. |

| LogP Contribution (-CF₃) | +0.88 to +1.50 | Drastically increases overall scaffold lipophilicity, critical for CNS-targeted therapeutics [2]. |

| Steric Parameter (Es for -CF₃) | -2.40 | Provides robust steric shielding, minimizing off-target disulfide dimerization during synthesis. |

Mechanistic Synergies & Experimental Protocols

The most powerful application of 2-Nitro-6-(trifluoromethyl)benzenethiol is its use as a precursor for 1,4-benzothiazine derivatives. Benzothiazines are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to antipsychotic properties [3].

Generating this scaffold requires a two-phase self-validating workflow: chemoselective reduction followed by tandem S-alkylation/cyclization.

Protocol A: Chemoselective Reduction of the Nitro Group

The Causality: Standard nitro reductions often employ Palladium on Carbon (Pd/C) under a hydrogen atmosphere. However, free thiols coordinate strongly to palladium, rapidly poisoning the catalyst and stalling the reaction. To bypass this, we utilize a Béchamp-type dissolving metal reduction. Iron (Fe) powder in the presence of an ammonium chloride (NH₄Cl) proton source selectively reduces the nitro group to an amine without interacting destructively with the thiol. If the reaction proceeds to >95% conversion without stalling, the system validates that catalyst poisoning has been successfully circumvented.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-Nitro-6-(trifluoromethyl)benzenethiol (10.0 mmol) in 50 mL of an Ethanol/Water mixture (4:1 v/v).

-

Activation: Add Iron powder (50.0 mmol, 5 eq.) and Ammonium Chloride (50.0 mmol, 5 eq.) to the vigorously stirring solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) until the yellow nitro starting material is fully consumed.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the Celite cake with hot ethanol (2 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure, dilute with Ethyl Acetate (50 mL), and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 2-amino-6-(trifluoromethyl)benzenethiol. Use immediately in Protocol B to prevent oxidative degradation.

Protocol B: Synthesis of the 5-(Trifluoromethyl)-4H-1,4-benzothiazine Scaffold

The Causality: The cyclization relies on the differential nucleophilicity of the thiol versus the newly formed aniline. Under mild basic conditions (K₂CO₃), the highly acidic thiol is deprotonated first, selectively attacking the α-haloketone (e.g., phenacyl bromide) via S-alkylation. The subsequent acid-promoted step forces the less nucleophilic amine to condense with the ketone, closing the ring to form the thermodynamically stable 1,4-benzothiazine.

Step-by-Step Methodology:

-

S-Alkylation: Dissolve the freshly prepared 2-amino-6-(trifluoromethyl)benzenethiol (10.0 mmol) in 30 mL of anhydrous DMF. Cool to 0°C.

-

Base Addition: Add anhydrous K₂CO₃ (12.0 mmol, 1.2 eq.), followed by the dropwise addition of phenacyl bromide (10.0 mmol, 1.0 eq.) dissolved in 10 mL DMF.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. The thiolate selectively displaces the bromide.

-

Cyclization: To drive the imine condensation, add 5 mL of Glacial Acetic Acid directly to the reaction mixture and heat to 90°C for 4 hours.

-

Purification: Quench the reaction with ice water (100 mL), extract with Dichloromethane (3 x 40 mL), and wash the combined organics with saturated NaHCO₃ to neutralize residual acid. Purify via flash column chromatography to isolate the fluorinated 1,4-benzothiazine scaffold.

Figure 2: Chemoselective synthetic workflow for 1,4-benzothiazine scaffold generation.

Conclusion

2-Nitro-6-(trifluoromethyl)benzenethiol is not merely a reagent; it is a highly engineered structural anchor. By understanding the causality behind its lowered thiol pKa, its steric shielding, and its chemoselective reduction pathways, drug development professionals can leverage this molecule to synthesize complex, metabolically stable, and highly lipophilic heterocycles that meet the stringent demands of modern pharmacology.

References

-

Title: Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

-

Title: Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review Source: Open Medicinal Chemistry Journal URL: [Link]

The Strategic Utilization of 2-Nitro-6-(trifluoromethyl)benzenethiol in Advanced Drug Discovery: Nomenclature, Physicochemical Profiling, and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated and nitro-substituted aromatic scaffolds is a cornerstone of rational drug design. 2-Nitro-6-(trifluoromethyl)benzenethiol (CAS No. 1378877-31-6) represents a highly specialized, multifunctional building block[1]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical behavior, and field-proven synthetic methodologies, offering drug development professionals a comprehensive guide to leveraging this compound in the synthesis of advanced therapeutics.

IUPAC Nomenclature and Structural Deconstruction

The IUPAC name 2-nitro-6-(trifluoromethyl)benzenethiol is derived through a strict hierarchical application of organic nomenclature rules:

-

Principal Functional Group: The sulfhydryl (–SH) group possesses a higher nomenclature priority than both the nitro (–NO₂) group and halogenated alkyl groups (–CF₃). Consequently, the parent aromatic ring is designated as benzenethiol .

-

Numbering the Ring: The carbon atom covalently bonded to the sulfhydryl group is designated as C1. To provide the lowest possible locants to the remaining substituents, the ring is numbered such that the substituents fall on C2 and C6.

-

Alphabetization of Substituents: The substituents are a "nitro" group and a "trifluoromethyl" group. According to IUPAC rules, prefixes are arranged alphabetically. Since "n" (nitro) precedes "t" (trifluoromethyl), the full systematic name is assembled as 2-nitro-6-(trifluoromethyl)benzenethiol .

Structurally, the 2,6-disubstitution pattern creates profound steric shielding around the C1 sulfhydryl group. The van der Waals radius of the –CF₃ group (~1.7 Å) forces the –SH proton into a restricted conformational space, significantly altering its hydrogen-bonding capabilities and reactivity profile compared to unsubstituted benzenethiol.

Physicochemical Profiling and Causality in Drug Design (E-E-A-T)

Understanding the causality behind the reactivity of 2-nitro-6-(trifluoromethyl)benzenethiol requires an analysis of its electronic and steric microenvironment.

Electronic Effects and pKa Modulation

The –SH group in this molecule is highly acidic compared to standard thiols. This is driven by the synergistic electron-withdrawing effects of the ortho-substituents:

-

The Nitro Group (–NO₂): Exerts strong −I (inductive) and −M (mesomeric/resonance) effects, stabilizing the thiolate anion by delocalizing the negative charge into the aromatic ring and the nitro oxygen atoms.

-

The Trifluoromethyl Group (–CF₃): Exerts a powerful −I effect due to the extreme electronegativity of the fluorine atoms, further withdrawing electron density from the sulfur atom.

Causality in Synthesis: Because the resulting thiolate anion is highly stable (lower pKa), it is a weaker nucleophile than an unsubstituted thiolate. Therefore, synthetic protocols must employ polar aprotic solvents (like DMF) to leave the anion "naked" and reactive enough to overcome the massive steric hindrance of the 2,6-substituents.

Bioisosteric Replacement and Lipophilicity

In medicinal chemistry, substituting a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) is a proven strategy to enhance a drug's biological activity[2]. The –CF₃ group increases lipophilicity (LogP), which improves cell membrane permeability, and blocks cytochrome P450-mediated metabolic oxidation, thereby increasing the drug's half-life[2].

Furthermore, fluorinated aromatic rings have demonstrated superior efficacy in scaffold hopping strategies, particularly in the development of triaryl antimicrobials targeting bacterial RNA polymerase, where they consistently outperform non-fluorinated analogs against Gram-positive bacteria[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to confirm success at each step.

Protocol A: Chemoselective S-Alkylation (Thioetherification)

Objective: Synthesize a thioether intermediate while preventing disulfide formation.

Causality: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is utilized because DMF solvates the K⁺ cation perfectly, preventing ion-pairing with the thiolate. This maximizes the nucleophilicity of the sterically hindered sulfur atom.

-

Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-nitro-6-(trifluoromethyl)benzenethiol in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add 1.1 equivalents of anhydrous K₂CO₃.

-

Validation Checkpoint: The solution will immediately transition to a deep, vibrant yellow/orange. This color change is the self-validating spectroscopic signature of the highly conjugated thiolate anion forming.

-

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Add 1.05 equivalents of the desired alkyl halide dropwise.

-

Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate mobile phase.

-

Validation Checkpoint: The reaction is complete when the distinct yellow hue of the thiolate dissipates and UV-active starting material is no longer visible on the TLC plate.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the –NO₂ group to an amine (–NH₂) without cleaving the thioether or poisoning the catalyst.

Causality: Standard catalytic hydrogenation (Pd/C, H₂) will fail because the sulfur atom in the thioether intermediate will irreversibly coordinate to the palladium, poisoning the catalyst. A dissolving metal reduction (Béchamp reduction) is the authoritative, self-validating choice.

-

Preparation: Dissolve the thioether intermediate from Protocol A in a 4:1 mixture of Ethanol and Water.

-

Reagent Addition: Add 5.0 equivalents of fine Iron (Fe) powder and 0.5 equivalents of concentrated HCl (or solid NH₄Cl for acid-sensitive substrates).

-

Reaction: Reflux the mixture vigorously at 80 °C for 2 hours.

-

Validation Checkpoint: The reaction mixture will transition from a clear/orange solution to a dense, sludgy black suspension. This visual change confirms the oxidation of Fe(0) to Fe₃O₄, validating that the reduction is actively occurring.

-

-

Filtration: While still hot, filter the mixture through a tightly packed pad of Celite to remove the iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate in vacuo. Neutralize with saturated NaHCO₃ to free the amine base, extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate to yield the 2-amino-6-(trifluoromethyl)phenyl sulfide derivative.

Applications in Advanced Therapeutics

Prostate Cancer (Androgen Receptor Antagonists)

Derivatives of trifluoromethyl-substituted anilides and benzenethiols are critical pharmacophores in the treatment of prostate cancer[4]. FDA-approved drugs like bicalutamide and enzalutamide rely heavily on this structural motif to selectively block androgen action[4]. The incorporation of the 2-(trifluoromethyl)benzenethiol scaffold into novel amide derivatives has been shown to yield potent antiproliferative agents that overcome resistant mutants of the androgen receptor[4].

Anticancer Tubulin Inhibitors

Recent studies have demonstrated that linking trifluoromethyl-benzenethiol derivatives to 1,3,4-oxadiazole rings produces highly active cytotoxic agents[5]. These compounds act as tubulin inhibitors, showing significant efficacy against human cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer)[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value / Description |

| IUPAC Name | 2-Nitro-6-(trifluoromethyl)benzenethiol |

| CAS Registry Number | 1378877-31-6[1] |

| Molecular Formula | C₇H₄F₃NO₂S[1] |

| Molecular Weight | 223.17 g/mol [1] |

| SMILES String | O=N(=O)C1=CC=CC(=C1S)C(F)(F)F[1] |

| Standard Purity | ≥98%[1] |

| Storage Conditions | Sealed in dry environment, 2-8°C[1] |

Table 2: Comparative Reactivity Profile (Educational Model)

| Scaffold Type | Est. pKa (Thiol) | Nucleophilicity | Steric Hindrance | Primary Application |

| Benzenethiol | ~6.6 | High | Low | General thioether synthesis |

| 2-Nitrobenzenethiol | ~5.8 | Moderate | Moderate | Benzothiazole precursors |

| 2-Nitro-6-(CF₃)benzenethiol | ~5.2 | Low | High | Advanced AR antagonists / Tubulin inhibitors |

Mechanistic and Workflow Visualizations

The following diagrams map the logical progression of synthesis and the pharmacological mechanism of action for derivatives of this scaffold.

Synthetic workflow from 2-Nitro-6-(trifluoromethyl)benzenethiol to bioactive benzothiazole scaffolds.

Mechanism of action for androgen receptor antagonists derived from fluorinated benzenethiols.

References

-

National Institutes of Health (NIH) / PubMed. "Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors." PMC. URL:[Link]

-

Taylor & Francis. "Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

ResearchGate. "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations." Journal of Medicinal Chemistry. URL:[Link]

-

New Drug Approvals. "New bicalutamide/enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer." New Drug Approvals. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Nitro and Trifluoromethyl Groups

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Electron-Withdrawing Groups

In the molecular chess game of organic chemistry and drug design, the ability to modulate electron density is a move that can dictate the outcome of the entire match. Electron-withdrawing groups (EWGs) are the power players in this context. These are atoms or functional groups that pull electron density towards themselves, profoundly altering a molecule's reactivity, stability, acidity, and biological interactions.[1][2] Among the vast arsenal of EWGs available to chemists, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups stand out as two of the most potent and widely utilized substituents.[3] Their incorporation into a molecular scaffold is a deliberate, strategic decision aimed at achieving specific, predictable outcomes.

This guide moves beyond a simple textbook definition to provide a nuanced, in-depth analysis of these two critical functional groups. We will dissect their fundamental electronic mechanisms, offer quantitative comparisons of their strength, and, most importantly, bridge theory with practice by exploring their profound and often contrasting implications in the high-stakes arena of drug development. As a self-validating system, this document will not only present data but also detail the experimental methodologies used to acquire it, offering a holistic view grounded in scientific integrity.

Part 1: The Nitro (-NO₂) Group: A Dual-Mode Electron Sink

The nitro group's reputation as a powerful EWG stems from its ability to withdraw electron density through two distinct and synergistic electronic mechanisms: the inductive effect and the resonance effect.[4][5]

Core Mechanisms of Electron Withdrawal

-

Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge. Consequently, the entire group exerts a powerful "pull" on the electrons within the sigma (σ) bond connecting it to the rest of the molecule.[6][7] This through-bond polarization is the inductive effect.

-

Resonance Effect (-M or -R): The most significant contributor to the nitro group's electron-withdrawing power, particularly when attached to a conjugated system like a benzene ring, is its resonance effect.[6][8] The π-system of the nitro group can directly accept and delocalize π-electrons from the ring. This effect is most pronounced when the nitro group is at the ortho or para position, where it can effectively stabilize anionic intermediates by spreading the negative charge onto its oxygen atoms.[9] This resonance delocalization is not possible from the meta position, a crucial distinction that governs its influence on chemical reactivity.[6]

The combination of these two forces makes the nitro group a formidable EWG, significantly lowering the electron density of the aromatic ring to which it is attached.[10][11]

Impact on Molecular Properties and Reactivity

The potent electron-withdrawing nature of the -NO₂ group has predictable and dramatic consequences:

-

Increased Acidity: By stabilizing the conjugate base through induction and resonance, a nitro group can dramatically increase the acidity of nearby protons. For example, p-nitrophenol is significantly more acidic than phenol because the negative charge of the resulting phenoxide ion is delocalized onto the nitro group.[9]

-

Deactivation of Aromatic Rings: In the context of electrophilic aromatic substitution, the electron-poor nature of a nitro-substituted ring makes it much less reactive towards incoming electrophiles compared to unsubstituted benzene.[8]

Part 2: The Trifluoromethyl (-CF₃) Group: An Inductive Powerhouse

The trifluoromethyl group is the archetypal example of a substituent whose influence is dominated by an exceptionally strong inductive effect.[12][13] It is often considered one of the most powerful electron-withdrawing groups in organic chemistry.[13]

Core Mechanisms of Electron Withdrawal

-

Inductive Effect (-I): The primary mechanism for the -CF₃ group is its profound inductive effect.[14] Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms bonded to a single carbon atom creates an intense dipole moment. This makes the carbon of the -CF₃ group extremely electron-deficient, causing it to strongly withdraw electron density from the rest of the molecule through the sigma bond framework.[12][15]

-

Hyperconjugation: A secondary, less intuitive contribution comes from hyperconjugation. The C-F σ* (anti-bonding) orbitals are low in energy and can accept electron density from adjacent filled orbitals, which further pulls electron density away from the molecular scaffold.[12]

-

Absence of π-Resonance: Crucially, unlike the nitro group, the trifluoromethyl group cannot act as a resonance-withdrawing group via a π-system. Its electron withdrawal is transmitted purely through sigma bonds and space.

Impact on Molecular Properties and Reactivity

The purely inductive pull of the -CF₃ group has a significant and reliable impact:

-

Enhanced Acidity: The -CF₃ group is exceptionally effective at stabilizing adjacent negative charges. This is why trifluoroacetic acid is thousands of times more acidic than acetic acid.[16] When placed on a benzene ring, it substantially lowers the pKa of benzoic acid.[16]

-

Aromatic Ring Deactivation: Like the nitro group, the -CF₃ group deactivates aromatic rings toward electrophilic attack due to its powerful electron withdrawal, directing incoming electrophiles to the meta position.[14]

Part 3: Quantitative Comparison and Field-Proven Insights

While both groups are potent EWGs, their mechanisms differ, leading to quantifiable differences in their effects. These differences are not merely academic; they have profound consequences for rational molecular design.

Hammett Substituent Constants: A Quantitative Benchmark

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[1][17] The Hammett constant, sigma (σ), is a numerical measure of this effect. A more positive σ value signifies a stronger electron-withdrawing capability.[18]

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Primary Electronic Effect at Para Position |

| -NO₂ | +0.78[17] | +0.71[17] | Strong -I, Very Strong -M |

| -CF₃ | +0.54[15][17] | +0.43[15] | Very Strong -I |

| -H | 0.00 | 0.00 | Reference |

Analysis: The data clearly shows the nitro group is the stronger electron-withdrawing substituent, especially at the para position (σₚ = +0.78 vs. +0.54).[17] This larger para value for -NO₂ is a direct reflection of its powerful resonance-withdrawing (-M) effect, which is additive to its inductive (-I) effect. The -CF₃ group, lacking this resonance component, is less electron-withdrawing at the para position despite its superior inductive pull. At the meta position, where the resonance effect is inoperative for -NO₂, the values are closer, yet the nitro group remains stronger.[17]

Impact on Acidity: A Real-World Litmus Test

A direct and measurable consequence of electron-withdrawing strength is the effect on the acidity of a functional group, such as a carboxylic acid. A lower pKa value indicates a stronger acid, which results from greater stabilization of the conjugate base.[19]

| Compound | pKa Value |

| Benzoic Acid | 4.20[20] |

| m-Trifluoromethylbenzoic Acid | 3.60 (approx.)[16] |

| p-Trifluoromethylbenzoic Acid | 3.60[16] |

| m-Nitrobenzoic Acid | 3.47[21] |

| p-Nitrobenzoic Acid | 3.44[20] |

| o-Nitrobenzoic Acid | 2.16[22] |

Analysis: The data aligns perfectly with the Hammett constants. Both substituents significantly increase the acidity (lower the pKa) of benzoic acid.[16][22] The nitro-substituted acids are consistently stronger than their trifluoromethyl counterparts, reflecting the greater electron-withdrawing capacity of the -NO₂ group.[20][22]

Part 4: Implications in Drug Design: Beyond Electron Withdrawal

For drug development professionals, the electronic character of a group is only part of the story. Physicochemical and metabolic properties are paramount. It is in this domain that the -CF₃ group reveals its decisive advantages over the -NO₂ group.

Metabolic Stability: The Decisive Factor

-

Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond energy ~485 kJ/mol).[15][23] This makes the -CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[23][24] Replacing a metabolically labile group (like a methyl group) with a -CF₃ group is a cornerstone strategy for blocking metabolic pathways, increasing a drug's half-life, and improving its pharmacokinetic profile.[24][25]

-

Nitro Group: In stark contrast, the nitro group is susceptible to metabolic reduction in the body. This process can form nitroso and hydroxylamine intermediates, ultimately leading to the formation of anilines. These metabolites are often associated with toxicity, including mutagenicity and carcinogenicity. This potential for metabolic activation into toxic species is a significant liability and a primary reason why the nitro group is often avoided in modern drug discovery programs.[26]

Lipophilicity and Bioavailability

The ability of a drug to cross cell membranes is critically dependent on its lipophilicity.

-

The -CF₃ group reliably increases a molecule's lipophilicity (Hansch-Fujita π constant: +0.88).[15] This can enhance membrane permeability and improve bioavailability.[23][27]

-

The -NO₂ group has a more modest and variable effect on lipophilicity.

Bioisosterism: A Strategic Replacement

The -CF₃ group is frequently used as a bioisostere for the nitro group.[28] This allows chemists to retain or even enhance the beneficial electron-withdrawing properties while simultaneously eliminating the metabolic liabilities of the nitro functionality. Studies have shown that replacing an aliphatic nitro group with a -CF₃ group can lead to compounds with greater potency and improved metabolic stability.[29][30]

Part 5: Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness, the claims made in this guide are grounded in established experimental protocols.

Protocol: Determination of pKa for Hammett Plot Construction

This protocol outlines the determination of ionization constants for a series of substituted benzoic acids, the foundational experiment for calculating Hammett constants.[17]

-

Objective: To accurately measure the pKa of a series of meta- and para-substituted benzoic acids.

-

Materials: Substituted benzoic acids, benzoic acid (reference), standardized NaOH solution (~0.1 M), 50% ethanol/water solvent, calibrated pH meter, magnetic stirrer, burette.

-

Methodology:

-

Prepare a 0.01 M solution of each benzoic acid derivative in the 50% ethanol/water solvent.

-

Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot pH versus volume of NaOH added. The equivalence point is the point of maximum slope on the curve.

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pKa of the acid is equal to the pH measured at the half-equivalence point.

-

Calculate the Hammett constant (σ) for each substituent using the formula: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).

-

Protocol: In Vitro Liver Microsomal Stability Assay

This is a standard, high-throughput assay used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[25]

-

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[24]

-

Materials: Test compounds (e.g., nitro-containing and CF₃-containing analogs), pooled liver microsomes (human, rat, or mouse), NADPH (cofactor), phosphate buffer, quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.

-

Methodology:

-

Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Add the test compound to the reaction mixture at a low concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Include a control incubation without NADPH to account for non-enzymatic degradation.

-

Centrifuge all samples to precipitate proteins.

-

Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[25]

-

Conclusion

The nitro and trifluoromethyl groups are both elite electron-withdrawing substituents, but they achieve this status through different electronic means. The nitro group is a dual-threat, leveraging both powerful inductive and resonance effects, making it quantitatively the stronger EWG, particularly at the para position. The trifluoromethyl group is a specialist, exerting its influence through a singularly potent inductive effect.

For researchers and drug development professionals, however, the choice is clear. While the nitro group's electronic effects are undeniable, its potential for metabolic reduction to toxic species represents an unacceptable risk in many therapeutic contexts. The trifluoromethyl group , by contrast, offers a powerful and purely inductive electron-withdrawing effect combined with exceptional metabolic stability, increased lipophilicity, and proven value as a bioisostere.[23] This combination of predictable electronic modulation and robust, drug-like properties has firmly established the trifluoromethyl group as an indispensable tool in the rational design of modern pharmaceuticals.

References

-

Hammett, L. P. (1937). The Hammett Equation. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Olah, G. A., & Prakash, G. K. S. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(7), 944-954. [Link]

-

Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Campus Virtual La Salle Victoria Posgrado. (n.d.). Electron Withdrawing Groups Via Induction. Retrieved from [Link]

-

Szatyłowicz, H., & Ejsmont, K. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(6), 2343–2355. [Link]

-

Scott, P. J. H., & Clarke, C. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the meta position. Retrieved from [Link]

-

Wax Studios. (n.d.). Electron Withdrawing And Donating Groups. Retrieved from [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(12), 5899-5912. [Link]

-

Ball, M., et al. (2020). Quantifying Through‐Space Substituent Effects. Angewandte Chemie International Edition, 59(39), 17062-17068. [Link]

-

Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol? Retrieved from [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(12), 5899-5912. [Link]

-

Szatyłowicz, H., & Ejsmont, K. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). Electron-withdrawing group. Retrieved from [Link]

-

Chegg.com. (2016, July 21). Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the. Retrieved from [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(12), 5899-5912. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(12), 5899-5912. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Fiveable. (2025, August 15). Electron-Withdrawing Groups Definition. Retrieved from [Link]

-

ResearchGate. (n.d.). A qualitative scale for the electron withdrawing effect of substituted phenyl groups and heterocycles. Retrieved from [Link]

- Patai, S. (Ed.). (1969). The Chemistry of the Nitro and Nitroso Groups. Wiley.

-

OrgoSolver. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 12). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Retrieved from [Link]

-

Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

-

Pearson+. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]

- Leesment, A., et al. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.

- LibreTexts Chemistry. (n.d.). Chapter 14 Substituent Effects.

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. chegg.com [chegg.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. chem.ucr.edu [chem.ucr.edu]

- 8. wax-studios.com [wax-studios.com]

- 9. quora.com [quora.com]

- 10. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vaia.com [vaia.com]

- 15. grokipedia.com [grokipedia.com]

- 16. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Hammett equation - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 20. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 21. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 22. echemi.com [echemi.com]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

Chemical reactivity profile of 2-Nitro-6-(trifluoromethyl)benzenethiol

The Reactivity Profile of 2-Nitro-6-(trifluoromethyl)benzenethiol: A Strategic Guide for Advanced Organic Synthesis

Executive Summary In modern drug discovery and materials science, highly functionalized aromatic building blocks are indispensable. Among these,1[1] stands out as a privileged, yet complex, intermediate. Featuring a thiol flanked by two strongly electron-withdrawing groups, this molecule presents unique synthetic challenges and opportunities. This whitepaper deconstructs its chemical reactivity profile, providing field-proven methodologies and mechanistic insights to ensure robust, scalable synthetic workflows.

Electronic and Steric Profiling: The Causality of Reactivity

To master the handling of 2-Nitro-6-(trifluoromethyl)benzenethiol, one must first understand the profound electronic perturbations exerted by its substituents.

1.1. pKa Modulation and Thiolate Nucleophilicity The reactivity of the thiol (-SH) group is entirely dictated by its electronic environment. Unsubstituted benzenethiol has a pKa of approximately 6.6. The introduction of an ortho-nitro group significantly increases acidity, dropping the pKa to roughly 5.1[2]. When an ortho-trifluoromethyl (-CF3) group is added, the combined inductive (-I) and resonance (-R) effects severely deplete electron density on the sulfur atom, pushing the predicted pKa below 4.0.

Field Insight: While this extreme acidity means the thiol is easily deprotonated even by weak bases, the resulting thiolate is a remarkably poor nucleophile compared to standard alkyl or aryl thiolates. Consequently, S-alkylation requires highly electrophilic partners or specific base catalysis to drive the SN2 displacement[3].

1.2. Steric Shielding and Auto-Oxidation Thiols are notoriously prone to auto-oxidation, forming disulfides upon exposure to atmospheric oxygen. However, the bulky -CF3 group provides a steric shield around the sulfur atom. This steric hindrance kinetically slows down the dimerization process, making the monomeric thiol surprisingly stable during short-term benchtop handling, provided it is kept in a sealed, dry environment at 2-8°C[1].

Quantitative Data Summary

The following table summarizes the core physicochemical metrics that dictate the molecule's behavior in solution.

| Property | Value | Causality / Synthetic Impact |

| CAS Number | 1378877-31-6 | Primary identifier for commercial sourcing and regulatory documentation[1]. |

| Molecular Formula | C7H4F3NO2S | Dictates the molecular weight (223.17 g/mol ) for stoichiometric calculations[1]. |

| Predicted pKa | < 4.0 | Highly acidic; enables the use of mild bases (e.g., carbonates) instead of strong hydrides for deprotonation. |

| Steric Hindrance | High (ortho-NO2, ortho-CF3) | Kinetically protects against rapid auto-oxidation but necessitates optimized conditions for S-alkylation. |

Visualizing the Reactivity Network

Fig 1. Divergent synthetic pathways of 2-Nitro-6-(trifluoromethyl)benzenethiol.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies have been optimized to overcome the specific electronic and steric hurdles of this compound.

4.1. Protocol A: Selective S-Alkylation (Thioether Formation) Causality: Due to the attenuated nucleophilicity of the sterically hindered thiolate, standard K₂CO₃ in acetone often results in stalled reactions. Switching to Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) exploits the "cesium effect"—enhanced solubility and a highly reactive "naked" thiolate anion—driving the reaction to completion[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-Nitro-6-(trifluoromethyl)benzenethiol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. The solution will immediately transition to a deep color, confirming thiolate generation. Stir for 15 minutes at ambient temperature.

-

Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Introduce the alkyl halide (1.1 eq) dropwise to control the exotherm.

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material via LC-MS.

-

Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with brine (5x) to partition out the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

4.2. Protocol B: Nitro Reduction to 2-Amino-6-(trifluoromethyl)benzenethiol Causality: A critical failure point in many laboratories is attempting a standard catalytic hydrogenation (Pd/C, H₂) on sulfur-containing substrates. The free thiol (or its thioether derivative) will irreversibly coordinate to and poison the palladium catalyst. To circumvent this, the4[4] using zero-valent iron in acidic media is the gold standard. This multiphase reaction reliably reduces the nitro group to an aniline without affecting the sulfur moiety[5].

Step-by-Step Methodology:

-

Preparation: Suspend the S-alkylated derivative (1.0 eq) in a solvent mixture of Ethanol and Glacial Acetic Acid (3:1 ratio) to a concentration of 0.1 M.

-

Activation: Add fine Iron powder (325 mesh, 5.0 eq). The high surface area of the iron is crucial for the rate-limiting adsorption step[5].

-

Thermal Reduction: Equip the flask with a reflux condenser and heat the suspension to 80 °C under vigorous stirring (≥500 rpm) for 4-6 hours.

-

Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the generated iron oxides[4], washing the pad thoroughly with Ethyl Acetate.

-

Isolation: Carefully neutralize the acidic filtrate with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield the target aniline.

Workflow Visualization

Fig 2. Béchamp reduction workflow avoiding palladium catalyst poisoning by sulfur.

Applications in Drug Development

The strategic value of 2-Nitro-6-(trifluoromethyl)benzenethiol lies in its capacity to serve as a precursor for highly substituted heterocycles. Following S-alkylation and nitro reduction, the resulting 2-amino-6-(trifluoromethyl)benzenethioethers are privileged scaffolds. They are frequently cyclized to form benzothiazoles and 1,4-benzothiazines. These motifs are critical in the design of modern targeted therapeutics, including allosteric SHP2 inhibitors[3], where the -CF3 group enhances lipophilicity and metabolic stability while occupying specific hydrophobic pockets in the target protein.

References

- Title: 1378877-31-6 | 2-Nitro-6-(trifluoromethyl)

- Source: nbinno.

- Source: google.

- Source: wikipedia.

- Source: irins.

Sources

Methodological & Application

Application Notes and Protocols: 2-Nitro-6-(trifluoromethyl)benzenethiol in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Executive Summary & Chemical Rationale

The development of next-generation agrochemicals requires highly functionalized building blocks capable of overcoming emerging resistance in weeds, fungi, and insect pests. 2-Nitro-6-(trifluoromethyl)benzenethiol (CAS: 1378877-31-6) [1] has emerged as a privileged precursor in this domain. Its unique structural topology—a reactive thiol flanked by a strongly electron-withdrawing nitro (-NO₂) group and a lipophilic trifluoromethyl (-CF₃) group—provides a highly versatile platform for synthesizing complex agrochemical scaffolds.

Mechanistic Insights: The Synergistic Effect of Ortho-Substituents

-

Enhanced Nucleophilicity via pKa Modulation: The combined inductive and resonance electron-withdrawing effects of the -NO₂ and -CF₃ groups significantly lower the pKa of the thiol proton. This allows for facile deprotonation under mild basic conditions (e.g., K₂CO₃), generating a highly polarizable and potent thiolate nucleophile.

-

Metabolic Stability and Target Affinity: The incorporation of the -CF₃ group is a proven strategy in modern agrochemistry. It enhances the lipophilicity of the final molecule, facilitating the penetration of plant cuticles and fungal cell membranes. Furthermore, in targets like Succinate Dehydrogenase (SDH), the -CF₃ moiety often occupies critical hydrophobic binding pockets, drastically increasing inhibitor affinity [2].

Key Agrochemical Applications

A. Diaryl Thioether Herbicides

Diaryl thioethers are a cornerstone class of pre- and post-emergent herbicides. By subjecting 2-Nitro-6-(trifluoromethyl)benzenethiol to Nucleophilic Aromatic Substitution (S_NAr) with activated aryl halides (e.g., halogenated pyridines or nitrobenzenes), researchers can rapidly assemble highly active herbicidal active ingredients. The steric shielding provided by the 2,6-disubstitution pattern prevents unwanted side reactions, ensuring high regioselectivity [3].

B. 7-(Trifluoromethyl)benzothiazole Fungicides and Insecticides

Benzothiazole derivatives are widely recognized for their broad-spectrum fungicidal (e.g., SDHi fungicides) and insecticidal properties [4]. Reduction of the nitro group of 2-Nitro-6-(trifluoromethyl)benzenethiol yields an ortho-aminothiol, which can undergo rapid condensation and cyclization with orthoesters or aldehydes. Due to the original substitution pattern, this specifically yields 7-(trifluoromethyl)benzothiazole architectures, which are highly sought after for combating Botrytis cinerea and various Lepidoptera species [5].

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for the divergent synthesis of thioether and benzothiazole intermediates from 2-Nitro-6-(trifluoromethyl)benzenethiol.

| Target Scaffold | Reaction Type | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |

| Diaryl Thioether | S_NAr Alkylation | K₂CO₃ (1.5 eq), Aryl Halide | DMF | 60 - 80 | 4 - 6 | 85 - 92 |

| o-Aminothiol | Nitro Reduction | Fe powder (5 eq), AcOH | EtOH / H₂O | 80 | 2 - 3 | 78 - 84 |

| Benzothiazole | Cyclization | Triethyl orthoformate, p-TsOH | Toluene | 110 (Reflux) | 6 - 8 | 80 - 88 |

Note: Catalytic hydrogenation (Pd/C, H₂) is intentionally avoided for the nitro reduction step, as the free thiol group will rapidly poison palladium catalysts. The Béchamp reduction (Fe/AcOH) is the scientifically validated alternative.

Synthetic Workflows & Logical Relationships

Divergent synthetic pathways of 2-Nitro-6-(trifluoromethyl)benzenethiol in agrochemistry.

Experimental Protocols

Protocol 1: Synthesis of Diaryl Thioether via S_NAr

This self-validating protocol utilizes mild base to prevent the degradation of sensitive functional groups on the electrophilic coupling partner.

Materials:

-

2-Nitro-6-(trifluoromethyl)benzenethiol (1.0 eq)

-

Activated Aryl Halide (e.g., 2-Chloro-5-nitropyridine) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Thiolate Generation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-6-(trifluoromethyl)benzenethiol and anhydrous DMF (0.2 M concentration). Add K₂CO₃ in one portion.

-

Causality Check: DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the thiolate anion highly "naked" and reactive.

-

-

Electrophile Addition: Stir the suspension at room temperature for 15 minutes until a deep color change is observed (indicating thiolate formation). Slowly add the aryl halide.

-

Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor via TLC (Hexanes/EtOAc 4:1). The strong nucleophilicity of the thiolate typically drives the reaction to completion within 4 hours.

-

Workup: Cool to room temperature and quench by pouring into ice-cold distilled water. The diaryl thioether will typically precipitate. Filter the solid, wash with cold water to remove DMF and inorganic salts, and dry under vacuum.

Protocol 2: Synthesis of 7-(Trifluoromethyl)benzothiazole Derivatives

This protocol circumvents catalyst poisoning by utilizing an iron-mediated reduction, followed by a one-pot cyclization.

Materials:

-

2-Nitro-6-(trifluoromethyl)benzenethiol (1.0 eq)

-

Iron powder (325 mesh) (5.0 eq)

-

Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

-

Triethyl orthoformate (3.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

Step-by-Step Procedure:

-

Béchamp Reduction: Dissolve the starting thiol in the EtOH/AcOH mixture. Heat to 60 °C. Carefully add Iron powder in small portions to manage the exothermic hydrogen evolution.

-

Causality Check: Iron in acidic media efficiently reduces the nitro group to an amine without interacting with the sulfur atom, which would otherwise permanently deactivate transition metal catalysts like Palladium or Platinum.

-

-

Intermediate Isolation: After 2 hours at 80 °C, cool the mixture and filter through a pad of Celite to remove iron salts. Concentrate the filtrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield crude 2-amino-6-(trifluoromethyl)benzenethiol.

-

Cyclization: Transfer the crude aminothiol to a clean flask. Add toluene (0.2 M), triethyl orthoformate, and a catalytic amount of p-TsOH.

-

Reflux & Dean-Stark: Equip the flask with a Dean-Stark trap to remove the ethanol byproduct, driving the condensation equilibrium forward. Reflux at 110 °C for 6 hours.

-

Purification: Cool the reaction, wash with water and brine, dry, and concentrate. Purify the resulting 7-(trifluoromethyl)benzothiazole via silica gel column chromatography.

References

- 1378877-31-6 | 2-Nitro-6-(trifluoromethyl)benzenethiol.ChemScene.

- Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives: Structural Optimization, Potential Fungicidal Activity, and Mechanistic Insights.ACS Publications.

- 2-[(Trifluoromethyl)sulfanyl]phenol (Significance of Organofluorine Compounds).BenchChem.

- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.PMC.

- CAS 777-12-8: 2-Amino-6-(trifluoromethyl)benzothiazole.CymitQuimica.

Application Note: Unambiguous 1H and 13C NMR Spectroscopic Characterization of 2-Nitro-6-(trifluoromethyl)benzenethiol

Introduction

2-Nitro-6-(trifluoromethyl)benzenethiol is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] The presence of three distinct substituents—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a thiol group (-SH)—on the benzene ring imparts unique electronic properties and reactivity. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemical environment of the aromatic ring, making detailed structural elucidation essential for its application in complex synthetic pathways.[1][2]

This application note provides a comprehensive guide to the characterization of 2-Nitro-6-(trifluoromethyl)benzenethiol using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to provide researchers with field-proven insights for obtaining high-quality, unambiguous NMR data for this and structurally related molecules.

Molecular Structure and Predicted Spectral Features

The substitution pattern of 2-Nitro-6-(trifluoromethyl)benzenethiol dictates a complex and informative NMR spectrum. The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons, shifting them downfield. Furthermore, long-range couplings, including ¹H-¹H and ¹H-¹⁹F couplings, are anticipated, which can provide valuable structural information.[3]

In the ¹³C NMR spectrum, the trifluoromethyl group will exhibit a characteristic quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF), while the aromatic carbons will show smaller, long-range nJCF couplings.[4][5] The chemical shifts of the aromatic carbons will be significantly influenced by the electronic effects of the three substituents.

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The choice of solvent is paramount to ensure good solubility and minimize interference with the analyte signals.[6]

Protocol:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a recommended starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as alternatives.[6] The choice of solvent can also help resolve overlapping signals in the aromatic region.[7]

-

Sample Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of 2-Nitro-6-(trifluoromethyl)benzenethiol in approximately 0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining high-quality ¹H and ¹³C spectra in a reasonable time frame.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).[9]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

II. NMR Data Acquisition Workflow

This workflow outlines the logical steps for acquiring high-quality 1D NMR data.

Caption: Workflow for NMR Data Acquisition and Processing.

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer. Higher fields will provide better signal dispersion, which is advantageous for resolving complex splitting patterns in the aromatic region.[7]

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition:

-

Technique: Proton noise-decoupled (¹³C{¹H})

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is predicted to display three signals corresponding to H-3, H-4, and H-5.

-

H-4: Expected to be a triplet due to coupling with both H-3 and H-5 (³JHH).

-

H-3 and H-5: Expected to be doublets of doublets (dd) or triplets, depending on the relative magnitudes of the ³JHH and long-range ⁴JHF or ⁵JHF couplings. Meta coupling (⁴JHH) between H-3 and H-5 is also possible, though typically small (~2-3 Hz).[10]

-

SH Proton: The thiol proton signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature. It may not show coupling to other protons due to chemical exchange.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.6-7.8 | t | ³JHH ≈ 7-8 |

| H-3, H-5 | ~7.9-8.2 | m | ³JHH, ⁴JHF, ⁵JHF |

| SH | Variable (broad) | s (broad) | - |

Note: These are predicted values. Actual chemical shifts may vary based on experimental conditions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon.

-

Trifluoromethyl Carbon (CF₃): This signal will be a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270-280 Hz.[11]

-

Aromatic Carbons:

-

C-S (C-1): The chemical shift will be influenced by the thiol group.

-

C-NO₂ (C-2): The nitro group will cause a significant downfield shift.

-

C-CF₃ (C-6): This carbon will appear as a quartet due to two-bond coupling with the fluorine atoms (²JCF), with a typical coupling constant of ~30-35 Hz.[11]

-

C-3, C-4, C-5: These carbons will also exhibit smaller, long-range couplings to the fluorine atoms (³JCF and ⁴JCF).[4]

-

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-4 | ~125-130 | q (small) | ⁴JCF |

| C-5 | ~130-135 | q (small) | ³JCF |

| C-3 | ~135-140 | q (small) | ³JCF |

| C-S (C-1) | ~120-125 | s | - |

| C-NO₂ (C-2) | ~145-150 | q (small) | ⁴JCF |

| C-CF₃ (C-6) | ~130-135 | q | ²JCF ≈ 30-35 |

| CF₃ | ~120-125 | q | ¹JCF ≈ 270-280 |

Note: These are predicted values. Actual chemical shifts may vary based on experimental conditions.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure and the key expected NMR signals.

Caption: Correlation between molecular structure and predicted NMR signals.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of 2-Nitro-6-(trifluoromethyl)benzenethiol provides unambiguous structural confirmation essential for its use in research and development. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this application note, researchers can confidently verify the identity and purity of this versatile building block. The predicted spectral data, based on established substituent effects and coupling patterns, serve as a reliable guide for the analysis of this and structurally similar fluorinated and nitroaromatic compounds.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

- Supporting Information for various trifluoromethylated compounds. (n.d.). Royal Society of Chemistry. Retrieved from various sources providing typical coupling constants.

-

SpectraBase. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Wiley. [Link]

-

AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

- Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. Retrieved from general organic chemistry resources.

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

Srinichem. (2025, August 18). The Role of 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) in Oncology Drug Synthesis. [Link]

-

PubMed. (2012, October 15). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. rsc.org [rsc.org]

Application Note: 19F NMR Analysis of 2-Nitro-6-(trifluoromethyl)benzenethiol

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that has become indispensable in pharmaceutical research, drug development, and materials science.[1] The unique nuclear properties of the ¹⁹F isotope, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, contribute to its high sensitivity as an NMR probe.[1][2][3] This high sensitivity, coupled with a wide chemical shift range of over 800 ppm, minimizes signal overlap and allows for detailed structural elucidation and quantitative analysis of fluorinated molecules.[1][4]

The trifluoromethyl (CF₃) group is a common motif in many pharmaceutical compounds, enhancing properties such as metabolic stability, lipophilicity, and bioavailability.[5] 2-Nitro-6-(trifluoromethyl)benzenethiol is a key intermediate in the synthesis of various biologically active molecules. Its structure combines a trifluoromethyl group and a reactive thiol group on a nitro-substituted aromatic ring, making it a valuable building block in medicinal chemistry.[5]

This application note provides a comprehensive guide to the ¹⁹F NMR analysis of 2-Nitro-6-(trifluoromethyl)benzenethiol. It details the necessary materials and equipment, a step-by-step protocol for sample preparation, and recommended parameters for data acquisition and processing. The causality behind each experimental choice is explained to provide researchers with a robust framework for obtaining high-quality, reproducible ¹⁹F NMR data.

Materials and Equipment

Materials:

-

2-Nitro-6-(trifluoromethyl)benzenethiol (Purity ≥98%)[6]

-

Deuterated chloroform (CDCl₃, 99.8% D)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

-

Trifluorotoluene (α,α,α-Trifluorotoluene) as an internal standard

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and bulbs

-

Glass vials with caps

-

Syringes and needles

Equipment:

-

400 MHz (or higher) NMR spectrometer equipped with a broadband or fluorine-specific probe

-

Analytical balance

-

Vortex mixer

-

Fume hood

-

NMR data processing software (e.g., MestReNova, TopSpin, VnmrJ)

Experimental Protocols

Part 1: Sample Preparation

The preparation of a high-quality NMR sample is critical for obtaining a high-resolution spectrum. The following protocol outlines the steps for preparing a sample of 2-Nitro-6-(trifluoromethyl)benzenethiol for ¹⁹F NMR analysis.

Protocol 1: Sample Preparation Workflow

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-Nitro-6-(trifluoromethyl)benzenethiol into a clean, dry glass vial. For routine qualitative analysis, this concentration range is generally sufficient.[7]

-

Solvent Selection and Addition:

-

Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that the choice of solvent can influence the chemical shift of the ¹⁹F signal.[7][8][9]

-

Using a syringe, add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the analyte.

-

-

Internal Standard (Optional but Recommended):

-

For accurate chemical shift referencing and potential quantitative analysis, an internal standard is recommended. Trifluorotoluene is a suitable choice as its CF₃ signal is a sharp singlet and is typically well-separated from other signals.

-

Add a small, precisely known amount (e.g., 1-2 µL) of the internal standard to the solution.

-

-

Dissolution and Transfer: Gently vortex the vial to ensure the sample is completely dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][10]

-

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a column height of about 4-5 cm.[10]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Diagram 1: Sample Preparation Workflow

Caption: Workflow for preparing a 2-Nitro-6-(trifluoromethyl)benzenethiol sample for ¹⁹F NMR analysis.

Part 2: NMR Data Acquisition

The following parameters are a general starting point for acquiring a standard 1D ¹⁹F NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[7]

Protocol 2: 1D ¹⁹F NMR Acquisition Parameters

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[7]

-

Tune and match the ¹⁹F channel of the NMR probe to the correct frequency.

-

Shim the magnetic field to achieve good homogeneity and resolution, as indicated by a sharp and symmetrical lock signal.

-

-

Acquisition Parameter Setup:

-

Pulse Program: Use a standard single-pulse experiment (e.g., zgfhig on Bruker systems with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration).[7][11]

-

Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift of the CF₃ group. A range from -55 ppm to -75 ppm is a good starting point for a trifluoromethyl group on a benzene ring.

-

Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift, for instance, -65 ppm.

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 5-7 times the longest T1 relaxation time of the fluorine nuclei for quantitative measurements. For qualitative analysis, a 2-second delay is often sufficient.

-

Number of Scans (NS): Acquire 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Diagram 2: Data Acquisition Process

Caption: Key steps in the NMR data acquisition process.

Part 3: Data Processing and Analysis

The raw data, or Free Induction Decay (FID), needs to be processed to obtain the final ¹⁹F NMR spectrum.

Protocol 3: Data Processing Steps

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.[7]

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and the baseline is flat.

-

Baseline Correction: Apply a polynomial baseline correction to remove any remaining baseline distortions.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., trifluorotoluene in CDCl₃ at approximately -63.72 ppm) to its known value.[12] If no internal standard is used, the spectrum can be referenced to an external standard or by using the solvent signal as an indirect reference, though this is less accurate.[13]

-

Integration: Integrate the area of the ¹⁹F signal. For quantitative analysis, this integral will be proportional to the number of fluorine nuclei.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Expected Results and Interpretation

The ¹⁹F NMR spectrum of 2-Nitro-6-(trifluoromethyl)benzenethiol is expected to show a single sharp signal for the trifluoromethyl (CF₃) group. The three fluorine atoms are chemically and magnetically equivalent, and therefore will appear as a singlet.

Table 1: Expected ¹⁹F NMR Data for 2-Nitro-6-(trifluoromethyl)benzenethiol

| Parameter | Expected Value | Rationale |

| Chemical Shift (δ) | -60 to -65 ppm (relative to CFCl₃) | The chemical shift of a CF₃ group on an aromatic ring is typically in this range. The presence of the ortho-nitro and ortho-thiol groups will influence the electronic environment and thus the precise chemical shift. |

| Multiplicity | Singlet | The three fluorine atoms are equivalent and there are no adjacent NMR-active nuclei to cause splitting. Long-range coupling to aromatic protons is possible but often not resolved. |

| Integration | Proportional to 3F | The integral of the signal corresponds to the three fluorine atoms of the CF₃ group. |

The exact chemical shift is highly sensitive to the local electronic environment.[14] The electron-withdrawing nitro group and the thiol group in the ortho positions will deshield the fluorine nuclei, likely shifting the signal downfield compared to trifluorotoluene.

Conclusion

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for the analysis of fluorinated compounds such as 2-Nitro-6-(trifluoromethyl)benzenethiol. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality, reproducible spectra. This enables unambiguous structural confirmation, purity assessment, and quantitative analysis, which are critical for professionals in chemical research and drug development. The distinct singlet signal of the CF₃ group serves as a reliable probe for monitoring chemical transformations involving this important synthetic intermediate.

References

- Vertex AI Search. (n.d.). 19F NMR Reference Standards.

- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.

- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.

- Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.

- Sigma-Aldrich. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).

- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.

- DTIC. (2023, November 5). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.

- Western University. (n.d.). NMR Sample Preparation.